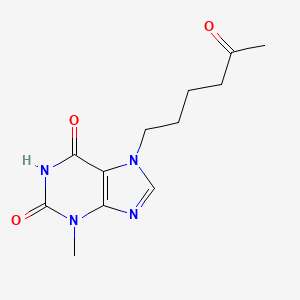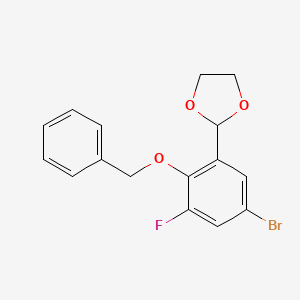![molecular formula C6H11NO B14772254 1-Oxaspiro[3.3]Heptan-3-amine](/img/structure/B14772254.png)
1-Oxaspiro[3.3]Heptan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[33]Heptan-3-amine is a chemical compound with the molecular formula C6H11NO It is characterized by a spirocyclic structure, which includes an oxygen atom and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[3.3]Heptan-3-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable precursor with an amine under controlled conditions. For example, the cyclization of a diol with an amine in the presence of a catalyst can yield the desired spirocyclic amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxaspiro[3.3]Heptan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-Oxaspiro[3.3]Heptan-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[3.3]Heptan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxaspiro[3.3]Heptan-6-amine: This compound has a similar spirocyclic structure but differs in the position of the amine group.
1-Oxaspiro[4.4]Nonan-3-amine: Another spirocyclic amine with a larger ring structure.
Uniqueness
1-Oxaspiro[3.3]Heptan-3-amine is unique due to its specific ring size and the position of the oxygen and amine groups. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
1-oxaspiro[3.3]heptan-3-amine |
InChI |
InChI=1S/C6H11NO/c7-5-4-8-6(5)2-1-3-6/h5H,1-4,7H2 |
Clé InChI |
GFSRCOGSVBKORF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


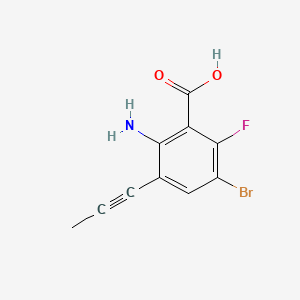
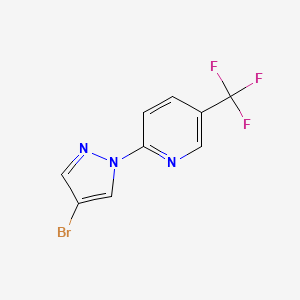
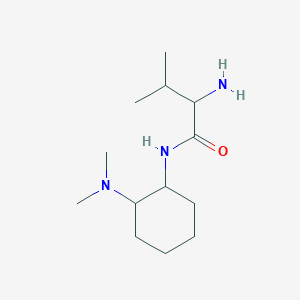
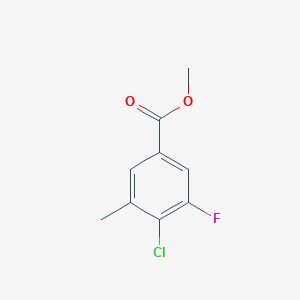
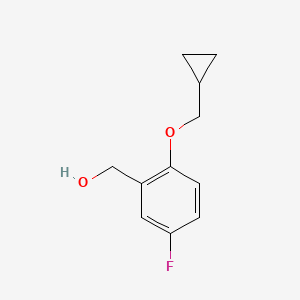

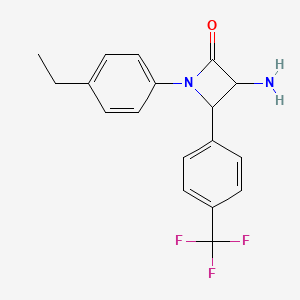
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
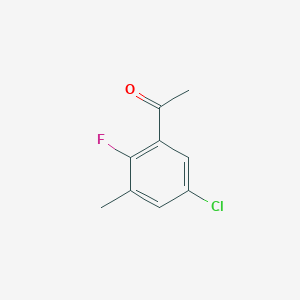
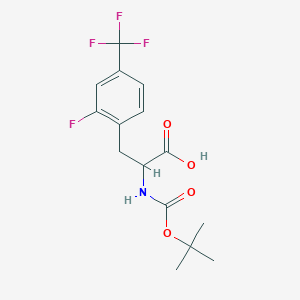
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)
